molecular formula C32H28O14 B1196000 BP-3,6-Quinol-dgl CAS No. 97287-75-7

BP-3,6-Quinol-dgl

Cat. No.: B1196000
CAS No.: 97287-75-7
M. Wt: 636.6 g/mol
InChI Key: XJZJSOOVGHURSS-MOMWAVNLSA-N
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Description

BP-3,6-Quinol-dgl (commonly referred to as benzophenone-3 (BP-3) in the provided evidence) is a synthetic organic ultraviolet (UV) filter with the chemical name 2-hydroxy-4-methoxybenzophenone (CAS No. 131-57-7). It is widely used in sunscreens, cosmetics, plastics, and textiles to absorb UV radiation (280–350 nm), preventing skin damage and material degradation .

Properties

CAS No.

97287-75-7

Molecular Formula

C32H28O14

Molecular Weight

636.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6-[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxybenzo[a]pyren-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C32H28O14/c33-20-22(35)27(29(39)40)45-31(24(20)37)43-17-10-6-11-5-7-13-12-3-1-2-4-14(12)26(16-9-8-15(17)18(11)19(13)16)44-32-25(38)21(34)23(36)28(46-32)30(41)42/h1-10,20-25,27-28,31-38H,(H,39,40)(H,41,42)/t20-,21-,22-,23-,24+,25+,27-,28-,31+,32?/m0/s1

InChI Key

XJZJSOOVGHURSS-MOMWAVNLSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C2OC5C(C(C(C(O5)C(=O)O)O)O)O)C=CC6=C(C=CC(=C64)C=C3)OC7C(C(C(C(O7)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C3=C4C(=C2OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=CC6=C(C=CC(=C64)C=C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2OC5C(C(C(C(O5)C(=O)O)O)O)O)C=CC6=C(C=CC(=C64)C=C3)OC7C(C(C(C(O7)C(=O)O)O)O)O

Synonyms

enzo(a)pyrene-3,6-quinol diglucuronide
BP-3,6-quinol-DGL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

BP-3 is structurally and functionally distinct from other UV filters and hydroxyquinoline-based compounds. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Chemical Structure Primary Use LogP Environmental Fate Key Metabolites/Persistence Toxicity Profile
BP-3 2-hydroxy-4-methoxybenzophenone UV filter in sunscreens ~3.8 Accumulates in sludge/sediment; anaerobic degradation to BP-1 BP-1 (via demethylation) Oocyte toxicity (ROS, apoptosis)
Clioquinol 5-chloro-8-hydroxy-7-iodoquinoline Antimicrobial/antifungal ~2.5 Limited environmental data; clinical use Not reported in evidence Historical SMON risk (not in evidence)
Iodoquinol 5,7-diiodo-8-hydroxyquinoline Antiprotozoal ~3.1 Limited environmental data Not reported in evidence Gastrointestinal effects (not in evidence)
EHMC 4-methoxycinnamate-2-ethylhexyl ester UV filter in cosmetics ~6.0 High persistence; resistant to degradation Not reported in evidence Endocrine disruption (not in evidence)
UV-329 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol UV stabilizer in plastics ~9.5 Accumulates in apex predators Not reported in evidence Bioaccumulation risk

Table 2: Environmental and Toxicological Data

Parameter BP-3 Clioquinol EHMC UV-329
Environmental Half-Life Days (anaerobic: 0.7–1.3) Not reported Months Years
Wastewater Removal Efficiency 28–43% (ozone > filtration) Not reported 25–40% Not reported
Bioaccumulation Moderate (trophic magnification) Low High High
Key Metabolites BP-1, DHB, THB None reported None reported None reported

Research Findings and Mechanistic Insights

Degradation Pathways: BP-3 undergoes O-dealkylation under anaerobic conditions, forming BP-1 as the primary metabolite . In rats, hepatic metabolism produces 2,4-dihydroxybenzophenone (DHB) and conjugated derivatives . Clioquinol and iodoquinol, as halogenated hydroxyquinolines, lack detailed degradation data in the evidence but are structurally resistant to hydrolysis due to iodine substituents .

Environmental Behavior: BP-3 and UV-329 exhibit trophic magnification in fish, while clioquinol and EHMC show species-specific accumulation . BP-3 sorbs strongly to microplastics (MPs), with sorption capacity proportional to dissolved concentrations (r² > 0.9) .

Toxicity Mechanisms: BP-3 disrupts oocyte maturation via ROS-mediated DNA damage and apoptosis (↓Gpx1, ↑Bax/Bcl2 ratio) .

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